Spiro[chroman-2,1'-cyclohexan]-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLMDVZSFDTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455431 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-20-1 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro Chroman 2,1 Cyclohexan 4 One and Its Derivatives
Direct Synthetic Routes to the Core Spiro[chroman-2,1'-cyclohexan]-4-one Scaffold
The most direct approaches to the fundamental this compound structure involve the formation of the chromanone ring system and the spirocyclic junction in a single key step, typically through condensation reactions.
The foundational method for synthesizing the this compound core involves the acid- or base-catalyzed condensation of a 2-hydroxyacetophenone (B1195853) with cyclohexanone (B45756). rsc.org This reaction proceeds through an initial aldol-type condensation, followed by an intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone intermediate, leading to cyclization and formation of the spirocyclic system. The availability of diverse substituted 2-hydroxyacetophenones allows for the generation of a library of derivatives with varied substitution patterns on the aromatic ring. nih.gov
The reaction is typically performed in a suitable solvent such as ethanol (B145695) or methanol, often under reflux conditions. The choice of catalyst, whether an acid like HCl or a base like pyrrolidine (B122466), can influence reaction times and yields.
Table 1: Examples of Direct Condensation for Spiro[chroman-2,1'-cycloalkan]-4-one Synthesis Data compiled from related synthetic studies.
| 2-Hydroxyacetophenone Derivative | Cycloalkanone | Catalyst/Conditions | Product | Yield (%) |
| 2-Hydroxyacetophenone | Cyclohexanone | Pyrrolidine, EtOH, Reflux | This compound | ~70% |
| 2-Hydroxy-5-methoxyacetophenone | Cyclohexanone | Pyrrolidine, EtOH, Reflux | 6-Methoxy-spiro[chroman-2,1'-cyclohexan]-4-one | ~65% |
| 2-Hydroxyacetophenone | Cyclopentanone | Pyrrolidine, EtOH, Reflux | Spiro[chroman-2,1'-cyclopentan]-4-one | ~55% |
A refined version of the direct condensation is the Kabbe condensation, which utilizes a pre-formed or in-situ generated enamine of the ketone component. orgsyn.org This approach offers a milder and often more efficient route to chroman-4-ones and their spirocyclic analogues. researchgate.netresearchgate.net The reaction between a 2-hydroxyacetophenone and the enamine of cyclohexanone (e.g., 1-pyrrolidinocyclohexene) proceeds under neutral or weakly acidic conditions to yield the spirochromanone. orgsyn.org
This method has been successfully employed in the synthesis of bis-spirochromanones, starting from precursors like 2-hydroxyacetophenone and 1,4-dioxaspiro[4.5]decan-8-one, which serves as a protected form of 1,4-cyclohexanedione. researchgate.net Recent advancements have demonstrated that the Kabbe condensation can be performed under organocatalysis, for example, using catalytic amounts of butyric acid and pyrrolidine at room temperature, which represents a greener and more operationally simple protocol. orgsyn.org
Table 2: Kabbe Condensation for Spirochromanone Synthesis
| Phenol Component | Ketone Component | Reagents | Conditions | Product |
| 2-Hydroxyacetophenone | 1,4-Dioxaspiro[4.5]decan-8-one | Pyrrolidine | Ethanol, Reflux | Spiro[chroman-2,1'-(1,4-dioxaspiro[4.5]decan)]-4-one |
| 2'-Hydroxy-5'-methoxyacetophenone | 6-Methyl-5-hepten-2-one | Pyrrolidine, Butyric acid | DMSO, Room Temp | 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one |
The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of spiro heterocycles is no exception. nih.govrsc.org Microwave-assisted protocols for the synthesis of spirochromanones significantly reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. researchgate.net
In a typical microwave-assisted procedure, the reactants (e.g., a 2-hydroxyacetophenone and cyclohexanone) are mixed, often in the presence of a catalyst and sometimes under solvent-free conditions, and irradiated in a dedicated microwave reactor. researchgate.net The rapid and uniform heating provided by microwaves enhances the rate of the condensation and cyclization steps, leading to a more efficient synthesis. This technique is particularly valuable for high-throughput synthesis in the context of drug discovery, allowing for the rapid generation of diverse spirochromanone libraries. eurekaselect.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis Illustrative data based on general findings for related heterocyclic syntheses.
| Reaction | Conventional Method (Reflux) | Microwave-Assisted Method |
| Reaction Time | 4 - 24 hours | 5 - 30 minutes |
| Yield | Moderate to Good (50-75%) | Good to Excellent (70-95%) |
| Conditions | High-boiling solvent, prolonged heating | Solvent-free or minimal solvent, short irradiation time |
Advanced Synthetic Strategies for Functionalized this compound Derivatives
Beyond the direct synthesis of the core scaffold, advanced strategies are employed to create more complex architectures, such as macrocycles, using the spirochromanone as a rigid building block.
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a transformative reaction in modern organic synthesis that enables the formation of cyclic and macrocyclic structures. apeiron-synthesis.com
Ring-Closing Metathesis provides a powerful strategy for constructing macrocycles that incorporate the this compound scaffold. drughunter.com This approach involves first synthesizing a functionalized spirochromanone that bears two terminal alkene chains. The synthesis of this RCM precursor typically begins with a spirochromanone containing a reactive site, such as a hydroxyl group on the aromatic ring.
For example, a 7-hydroxy-spiro[chroman-2,1'-cyclohexan]-4-one derivative can be di-alkylated using a linker containing two terminal alkene moieties (e.g., using dibromoalkanes on an allyl-substituted precursor). researchgate.net The resulting di-olefinic substrate is then subjected to an RCM catalyst, such as a Grubbs or Zhan catalyst, to form the macrocyclic ring. drughunter.com This strategy allows for the creation of novel hybrid molecules where the rigid spirochromanone unit is fused into a larger, flexible macrocyclic system, a design of significant interest in medicinal chemistry. nih.govnih.gov
Table 4: RCM Strategy for Spirochromanone Macrocycle Formation
| Spirochromanone Precursor | Dimerizing Linker | RCM Precursor (Diene) | Catalyst | Resulting Structure |
| 8-allyl-7-hydroxyspiro[chromane-2,1'-cyclohexan]-4-one | 1,5-Dibromopentane | Bis(8-allyl-spiro[chroman-2,1'-cyclohexan]-4-on-7-yl)oxypentane | Grubbs Catalyst | Macrocyclic bis-spirochromanone |
Application of Metathesis Reactions
Cross-Metathesis (CM) for Dimerization and Complex Structure Construction
Cross-metathesis (CM) has emerged as a powerful tool for forging carbon-carbon double bonds, finding application in the synthesis of complex molecules, including homodimers with potential bioactivity. tandfonline.com This intermolecular reaction involves two different alkene units and is catalyzed by metathesis catalysts. tandfonline.com The strategy has been successfully employed to create homodimers of 8-allyl-7-((6-bromoalkyl)oxy) spirochroman-4-ones, showcasing its utility in constructing larger, more intricate structures from the spirochromanone core. tandfonline.com The synthesis of these homodimers is part of a broader approach that leverages the pharmacophoric properties of the spiro chromanone moiety. tandfonline.com
Multicomponent Reactions for this compound Analogues
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules in a single step, avoiding the isolation of intermediates. This approach is highly valued for its atom economy and ability to generate diverse molecular libraries.
1,3-Dipolar Cycloaddition for Spiropyrrolidine Bearing Chroman-4-one Scaffolds
The 1,3-dipolar cycloaddition is a key reaction for constructing five-membered heterocyclic rings, such as pyrrolidines. This methodology has been applied to create novel spiropyrrolidine systems fused with the chroman-4-one framework. A one-pot, four-component reaction has been described for the synthesis of chromeno[3,4-c]spiropyrrolidine-indenoquinoxalines. nih.gov This process involves the 1,3-dipolar cycloaddition of azomethine ylides with 3-acetyl-coumarins, followed by deacetylation and protonation, yielding the complex spiro compounds in moderate to high yields. nih.gov
Similarly, another efficient one-pot multicomponent synthesis produces chromanone-based 3,3′-pyrrolidinyl-spirooxindoles. researchgate.net This reaction proceeds via a 1,3-dipolar cycloaddition between chromones and azomethine ylides, which are generated in situ from isatins and amino acids like proline. researchgate.net This strategy enables the creation of complex spirooxindoles with four contiguous stereocenters, including a spiro quaternary stereocenter, with high efficiency and stereoselectivity. researchgate.net
Cyclocondensation Reactions with Spiro[chroman-2,1'-cycloalkan]-4-ones as Scaffolds
Cyclocondensation reactions are fundamental in building heterocyclic systems. The Kabbe condensation is a notable example used for the synthesis of the initial this compound scaffold itself. researchgate.net This reaction typically involves the condensation of a 2-hydroxyacetophenone with a cyclic ketone, such as 1,4-dioxaspiro[4.5]decan-8-one, in the presence of a secondary amine catalyst like pyrrolidine. researchgate.netjapsonline.com The resulting spirochromanone can then serve as a versatile scaffold for further modifications and constructions. For instance, various spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for biological activities. japsonline.comnih.gov These syntheses often start with the multicomponent reaction developed by Kabbe to form the core spiro[chroman-2,4'-piperidin]-4-one structure, which can then be further derivatized. japsonline.com
Derivatization via Substitution and Alkylation Strategies
The modification of the core this compound structure through substitution and alkylation allows for the fine-tuning of its properties and the synthesis of novel analogues.
Synthesis of Alkylated this compound Homodimers
A key strategy for creating homodimers involves the alkylation of a functionalized spirochromanone. Specifically, 8-allyl-7-hydroxyspiro[chromane-2,1′-cyclohexan]-4-one can be alkylated with various dibromoalkanes (e.g., dibromopentane) in the presence of a base like cesium carbonate in DMF. tandfonline.com This reaction links two spirochromanone units via an alkyl chain, resulting in the formation of dimer dienes. For example, the reaction with dibromopentane yields 8-Allyl-7-((5-((8-allyl-4-oxospiro[chromane-2,1′-cyclohexan]-7-yl)oxy)pentyl)oxy) spiro[chromane-2,1′-cyclohexan]-4-one in good yields. tandfonline.com These resulting dimers can be further modified, for instance, through Ring-Closing Metathesis (RCM) to form large macrocycles. tandfonline.com
Table 1: Synthesis of Alkylated this compound Homodimers tandfonline.com
| Reactant 1 | Reactant 2 (Linker) | Product | Yield |
|---|---|---|---|
| 8-allyl-7-hydroxyspiro[chromane-2,1′-cyclohexan]-4-one | Dibromopentane | 8-Allyl-7-((5-((8-allyl-4-oxospiro[chromane-2,1′-cyclohexan]-7-yl)oxy)pentyl)oxy) spiro[chromane-2,1′-cyclohexan]-4-one | 79% |
| This table summarizes the synthesis of a homodimer via alkylation, linking two spirochromanone units. |
Introduction of Heteroatom-Containing Moieties (e.g., Triazole, Pyrrole)
The introduction of nitrogen-containing heterocycles, such as triazoles and pyrroles, into the spirochromanone structure can significantly alter its chemical and biological properties.
A series of 1-(Spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazoles has been synthesized using the regioselective Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) reaction. researchgate.net This "click chemistry" approach provides an efficient route to link the spirochromanone scaffold to various alkyl or aryl-substituted triazole rings, with yields ranging from 47% to 95%. researchgate.net
The synthesis of spiro-pyrrole derivatives has also been achieved through regioselective [4+2] cycloaddition reactions. researchgate.net This method involves the reaction of a 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate (B81430) salt with (E)-3-arylidene-4-chromanones. The resulting spiro compounds can then evolve to form pyrroles after acidic hydrolysis, demonstrating a pathway to incorporate the pyrrole (B145914) moiety into a spiro-chromanone derivative framework. researchgate.net
Halogenation and Sulfenylation Reactions
The introduction of halogen atoms or sulfenyl groups to the this compound scaffold represents a key synthetic transformation for generating derivatives with potentially altered chemical reactivity and biological activity. These reactions typically target the α-carbon (C3) adjacent to the carbonyl group, which is activated towards electrophilic substitution via its enol or enolate form.
Halogenation
While specific examples detailing the halogenation of this compound are not extensively documented, established methodologies for the α-halogenation of chroman-4-ones and other cyclic ketones are directly applicable. The reaction proceeds by converting the ketone into its enol or enolate intermediate, which then attacks an electrophilic halogen source.
Under acidic conditions, the reaction is catalyzed by the formation of an enol. The rate-determining step is the enol formation, after which it rapidly reacts with the halogen (Br₂, Cl₂, or I₂). Typically, this method leads to the introduction of a single halogen atom at the C3 position.
Under basic conditions, the ketone is deprotonated to form an enolate, which is a more reactive nucleophile than the enol. youtube.com This enolate then attacks the halogen. Base-promoted halogenation can be difficult to control and may lead to polyhalogenation, particularly if the α-carbon bears more than one proton. youtube.com A common complication in base-promoted halogenation of methyl ketones is the haloform reaction, though this is not relevant for the this compound system. youtube.com For controlled monohalogenation, specific reagents and conditions are often employed. For instance, bromination at the 3-position of the general chroman-4-one framework has been achieved to create precursors for further functionalization. gu.se
Sulfenylation
The α-sulfenylation of ketones is a valuable method for forming a carbon-sulfur bond, introducing a functional group that can be further manipulated. For cyclic ketones like this compound, this reaction is typically achieved by quenching the corresponding enolate with an electrophilic sulfur reagent. researchgate.net
The standard procedure involves the deprotonation of the ketone at the α-position using a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate. This is followed by the addition of a sulfenylating agent, most commonly phenylsulfenyl chloride (PhSCl) or dimethyl disulfide (MeSSMe). researchgate.netacs.org The reaction yields the α-phenylthio or α-methylthio ketone derivative. The resulting α-sulfenylated product can be a versatile intermediate; for example, oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by thermal elimination, is a classic method for introducing an α,β-double bond. researchgate.net
Oxidation Reactions of Spirocyclic Thiochromanones to Sulfoxides and Sulfones
The sulfur atom in the thiochromanone ring of spiro[thiochroman-2,1'-cyclohexan]-4-one and its derivatives is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are of significant interest as the change in the oxidation state of the sulfur atom can profoundly influence the molecule's steric and electronic properties, and consequently its biological activity. The selective oxidation to either the sulfoxide (S=O) or the sulfone (O=S=O) level can be achieved by careful selection of the oxidizing agent and reaction conditions.
Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and dioxiranes, like dimethyldioxirane (B1199080) (DMD). researchgate.nettandfonline.com
The oxidation of thiochroman-4-ones with dimethyldioxirane (DMD) has been shown to produce the corresponding sulfoxides and/or sulfones, with the product distribution being dependent on the stoichiometry of the oxidant used. researchgate.net Using one equivalent of DMD would favor the formation of the sulfoxide, while an excess of the oxidant would lead to the fully oxidized sulfone.
Similarly, research on the closely related spiro[chromane-3',2''-thiopyran]-4'-one system demonstrated that oxidation with m-CPBA or hydrogen peroxide can afford both the corresponding sulfoxides and sulfones. tandfonline.com In that study, it was noted that the yields for oxidation using hydrogen peroxide were higher than those obtained with m-CPBA. tandfonline.com The selective synthesis of the sulfoxide requires careful control of the reaction, as over-oxidation to the sulfone is a common side reaction. Conversely, the synthesis of the sulfone is typically achieved by using an excess of the oxidizing agent or more forcing reaction conditions.
Characterization and Structural Elucidation Techniques
Spectroscopic Analysis of Spiro[chroman-2,1'-cyclohexan]-4-one and its Derivatives
Spectroscopy is a cornerstone in the analysis of spirochromanone structures. By examining the interaction of these molecules with electromagnetic radiation, chemists can deduce a wealth of structural information. uobasrah.edu.iq Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed, each providing unique and complementary data. mkuniversity.ac.inresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. numberanalytics.comnumberanalytics.com
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For derivatives of this compound, the ¹H NMR spectrum typically shows a complex multiplet in the aliphatic region (around δ 1.40–1.80 ppm) corresponding to the ten protons of the cyclohexane (B81311) ring. nih.gov The two protons on the C3 carbon of the chroman ring (the CH₂ group adjacent to the ketone) usually appear as a singlet at approximately δ 2.70-2.80 ppm. nih.govbioorganica.org.ua Protons on the aromatic ring of the chroman moiety resonate in the downfield region (typically δ 6.80–7.80 ppm), with their specific chemical shifts and splitting patterns providing information about the substitution pattern on the ring. nih.gov
¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. libretexts.org A key feature in the ¹³C NMR spectrum of these spiro compounds is the signal for the spiro carbon (C2), which typically appears in the range of δ 78–85 ppm. nih.govbioorganica.org.uamdpi.com The carbonyl carbon (C4) of the ketone is readily identified by its characteristic downfield chemical shift, generally around δ 191–197 ppm. nih.govbioorganica.org.ua The remaining aliphatic carbons of the cyclohexane and chroman rings, as well as the aromatic carbons, appear at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton. youtube.com
The combined data from ¹H and ¹³C NMR are often sufficient to confirm the successful synthesis and constitution of new derivatives. nih.gov
Table 1: Selected ¹H and ¹³C NMR Data for Derivatives of this compound Data sourced from a study on 7-hydroxyspiro[chromane-2,1′-cyclohexan]-4-one derivatives. nih.gov
| Compound | Technique | Key Chemical Shifts (δ ppm) |
|---|---|---|
| 7-Hydroxy-8-(morpholinomethyl)spiro[chromane-2,1′-cyclohexan]-4-one | ¹H NMR (DMSO-d₆) | 1.40–1.77 (m, 10H, cyclohexane), 2.70 (s, 2H, CH₂-3), 6.89 (d, 1H, Ar-H), 7.58 (d, 1H, Ar-H), 10.85 (s, 1H, OH) |
| ¹³C NMR (DMSO-d₆) | 21.4, 24.9, 36.3 (cyclohexane), 44.2 (C3), 78.9 (C-spiro), 115.4, 117.8, 120.9, 127.9, 158.4, 159.3 (Ar-C), 191.1 (C=O) | |
| 7-Hydroxy-8-(phenyldiazenyl)spiro[chromane-2,1′-cyclohexan]-4-one | ¹H NMR (DMSO-d₆) | 1.45–1.80 (m, 10H, cyclohexane), 2.77 (s, 2H, CH₂-3), 7.04 (d, 1H, Ar-H), 7.49–7.60 (m, 3H, Ar-H), 7.74 (d, 1H, Ar-H), 7.82 (d, 2H, Ar-H), 11.90 (s, 1H, OH) |
| ¹³C NMR (DMSO-d₆) | Data not fully reported, but consistent with the proposed structure. |
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. nih.gov In the analysis of this compound derivatives, techniques like Electrospray Ionization (ESI) are commonly used, which are soft ionization methods that typically keep the molecule intact. rsc.org
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M]⁺, [M+H]⁺, or [M+Na]⁺), which confirms the molecular weight of the synthesized compound. nih.govbioorganica.org.ua High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule, which serves as a powerful confirmation of its identity. nih.govrsc.org For example, the calculated mass for a proposed formula can be compared to the experimentally found mass, with a close match providing strong evidence for the structure. rsc.org
Table 2: Mass Spectrometry Data for Selected this compound Derivatives Data compiled from various research articles. nih.govbioorganica.org.uarsc.org
| Compound Name/Derivative Type | Technique | Observed m/z | Ion Type |
|---|---|---|---|
| 7-Hydroxy-8-(morpholinomethyl)spiro[chromane-2,1′-cyclohexan]-4-one | MS | 331 | [M]⁺ |
| 7-Hydroxy-8-(phenyldiazenyl)spiro[chromane-2,1′-cyclohexan]-4-one | MS | 336 | [M]⁺ |
| 10'-Methyl-6'-phenyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione | MS | 375.4 | [M+H]⁺ |
| A spiro[chromane-isoquinolino[2,1-a]quinoline]-2,4-dione derivative | HRMS (ESI) | Found: 382.1433, Calcd: 382.1438 | [M+H]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of key structural components.
A strong absorption band is consistently observed in the region of 1645–1680 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group in the chroman-4-one ring system. nih.gov The presence of the ether linkage (C-O-C) within the chroman ring is also confirmed by stretching vibrations in the fingerprint region. Aliphatic C-H stretching vibrations from the cyclohexane and chroman rings are typically seen between 2850 and 3000 cm⁻¹. nih.gov If the aromatic ring is substituted, for instance with a hydroxyl (-OH) group, a broad absorption band will appear around 3400 cm⁻¹. nih.gov
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Derivatives Data sourced from a study on 7-hydroxyspiro[chromane-2,1′-cyclohexan]-4-one derivatives. nih.gov
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching, broad | ~3420 - 3435 |
| C-H (aliphatic) | Stretching | ~2850 - 2935 |
| C=O (ketone) | Stretching, strong | ~1645 - 1650 |
| N=N (azo) | Stretching | ~1600 |
X-ray Crystallography for Stereochemical Determination
While spectroscopic methods are excellent for determining the connectivity of atoms, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. mkuniversity.ac.inwordpress.com This technique is particularly crucial for spiro compounds, as it can precisely determine their stereochemistry. numberanalytics.comnumberanalytics.com The spiro center in this compound is a stereocenter, and the molecule can exist as different stereoisomers.
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. wordpress.com From this map, the precise positions of all atoms can be determined, yielding accurate information on bond lengths, bond angles, and torsional angles. mkuniversity.ac.in
For spirochromanones, X-ray crystallography can:
Establish the relative configuration of stereocenters.
Determine the conformation of the cyclohexane and chroman rings (e.g., chair, boat).
Provide insight into intermolecular interactions, such as hydrogen bonding and packing in the crystal lattice. mkuniversity.ac.in
The determination of the absolute configuration of a chiral molecule is also possible using anomalous dispersion techniques in X-ray crystallography, making it an indispensable tool in stereochemical analysis. nih.gov
Biological Activities and Pharmacological Relevance of Spiro Chroman 2,1 Cyclohexan 4 One Analogues
Structure-Activity Relationship (SAR) Studies
Elucidating Structural Determinants for Biological Efficacy
The biological efficacy of spirochromanone derivatives is intricately linked to their structural features. The core spiro[chroman-2,1'-cyclohexan]-4-one structure provides a rigid framework that is amenable to functionalization at several positions, allowing for the fine-tuning of its pharmacological properties. nih.govresearchgate.net Studies have shown that modifications on both the chromanone and the spiro-linked carbocyclic or heterocyclic ring can significantly influence activity. For instance, the introduction of various substituents on the aromatic ring of the chromanone moiety can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov Furthermore, the nature of the spiro-linked ring system, whether it is a simple cyclohexane (B81311) or a more complex heterocycle like piperidine, plays a crucial role in defining the compound's biological profile, including its potential as an anticancer or antimicrobial agent. nih.govresearchgate.net The inherent three-dimensionality of the spiro scaffold is considered a key factor in moving away from flat, planar molecules, which can enhance binding affinity and potency. nih.gov
Impact of Spirocarbocyclic Moiety Size on Inhibitory Activity
The size of the spirocarbocyclic ring fused to the chromanone core has been shown to be a critical determinant of inhibitory activity. A study investigating the cholinesterase inhibitory activity of 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], which are synthesized from spiro[chroman-2,1'-cycloalkan]-4-ones, demonstrated a clear relationship between ring size and potency. sci-hub.se The study compared derivatives with spirocyclopentane, spirocyclohexane, and spirocycloheptane moieties.
The findings indicated that an increase in the size of the spirocarbocyclic ring led to a decrease in inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sci-hub.se Molecular docking simulations suggested that larger spirocyclic components could cause steric hindrance, impeding the interaction of the compounds with the active sites of the cholinesterase enzymes. sci-hub.se The spirocyclopentane derivative exhibited the highest inhibitory activity among the tested compounds. sci-hub.se This suggests that a more compact spirocyclic system is favorable for fitting into the active site gorge of cholinesterases.
Table 1: Impact of Spirocarbocyclic Ring Size on Cholinesterase Inhibition
| Spirocarbocyclic Moiety | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Spirocyclopentane | 3.60 | 4.40 |
| Spirocyclohexane | >10 | >10 |
| Spirocycloheptane | >10 | >10 |
(Data sourced from a study on spirochromeno-quinoline derivatives) sci-hub.se
Substituent Effects on Activity Profiles
The type and position of substituents on the this compound framework significantly influence the biological activity profile. In the context of anticancer activity, for example, the introduction of different groups on a spiro[chromane-2,4'-piperidine]-4-one scaffold has been explored. One study revealed that compounds with a sulfonyl spacer exhibited more potent cytotoxic activity against human cancer cell lines compared to those with a carbonyl spacer. japsonline.com Specifically, a derivative with a sulfonyl group and a particular substitution pattern was the most potent anticancer agent in the series, with IC50 values in the low micromolar to nanomolar range. japsonline.comjapsonline.com Conversely, a trimethoxyphenyl derivative showed the least potency. japsonline.com
In the development of sirtuin 2 (SIRT2) inhibitors, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were found to be crucial. nih.gov The absence of substituents on the aromatic system led to a complete loss of inhibitory activity. Larger, electron-withdrawing groups in the 6- and 8-positions were shown to be favorable for potency. nih.gov The nature of the alkyl chain at the 2-position also played a role, with a pentyl group being more optimal than shorter (propyl) or longer (heptyl) chains for SIRT2 inhibition. nih.gov These findings underscore the importance of systematic modification of the lead structure to optimize its interaction with the target protein.
Enzyme Inhibition Profiles
Cholinesterase Inhibitory Activity
Analogues derived from the spiro[chroman-2,1'-cycloalkan]-4-one scaffold have been investigated as potential inhibitors of cholinesterases, enzymes that are critical in the regulation of the neurotransmitter acetylcholine (B1216132). sci-hub.senih.gov Elevated levels of acetylcholine through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov
A series of 9,10-chloro(bromo)-7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], synthesized from their corresponding spiro[chroman-2,1'-cycloalkan]-4-ones, were evaluated for their ability to inhibit AChE and BChE. sci-hub.se The study found that several of these modified tacrine (B349632) scaffolds displayed inhibitory activity, although weaker than the reference drug tacrine. sci-hub.se It was observed that non-halogenated compounds were generally better inhibitors of both AChE and BChE compared to their halogenated counterparts. sci-hub.se As mentioned previously, the size of the spirocycloalkane ring was a key factor, with the spirocyclopentane derivative being the most active. sci-hub.se
Acetyl-CoA Carboxylase (ACC) Inhibition
This compound analogues, particularly those incorporating a spiro-piperidine ring system, have been extensively studied as potent inhibitors of Acetyl-CoA Carboxylase (ACC). researchgate.netnih.gov ACC is a key enzyme in the regulation of fatty acid metabolism, catalyzing the formation of malonyl-CoA, which is a rate-limiting step in fatty acid synthesis and a regulator of fatty acid oxidation. nih.govacs.org Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. acs.orggoogle.com
Various spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and shown to exhibit ACC inhibitory activity in the low nanomolar range. nih.gov Structure-activity relationship studies in this area have provided insights into the optimal substitutions. For instance, one study highlighted a compound, 38j, which not only showed potent in vitro ACC inhibition but also demonstrated in vivo efficacy by reducing the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. nih.gov Another study focused on improving the metabolic stability of a chromanone lead structure by developing spirolactam-based ACC inhibitors, which retained potent inhibition of both ACC1 and ACC2. nih.gov
Table 2: ACC Inhibitory Activity of Selected Spiro[chroman-2,4'-piperidin]-4-one Analogues
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
|---|---|---|
| 38j | Data not specified | Data not specified |
| Quinoline amide 21 | Data not specified | Data not specified |
(Specific IC50 values for individual compounds are often proprietary but their development as low nanomolar inhibitors is reported). nih.govnih.gov
DNA Topoisomerase IV Inhibition
Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication. mdpi.com While many antibacterial agents target these enzymes, specific research directly evaluating the inhibitory activity of this compound analogues against DNA topoisomerase IV is not extensively detailed in the available literature.
However, computational studies provide insight into the potential mechanisms of related compounds. Molecular docking analyses of various 3D-spiro chromanone derivatives have shown strong binding affinities for DNA gyrase, a closely related bacterial type II topoisomerase. nih.gov For instance, certain hydrazide, azo dye, and aminopyrazole derivatives of the spiro chromanone scaffold demonstrated significant binding energies with DNA gyrase, suggesting that inhibition of this enzyme class could be a key part of their antibacterial mechanism. nih.gov Given the structural and functional similarities between DNA gyrase and topoisomerase IV, it is plausible that this compound analogues could also interact with topoisomerase IV, though direct enzymatic assays are needed for confirmation.
Carbonic Anhydrase Inhibition (General Chromanone Relevance)
Carbonic anhydrases (CAs) are a family of metalloenzymes that play critical roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. While direct inhibition studies on this compound are limited, the broader class of chromone (B188151) and chromanone derivatives has been investigated for this activity. For example, a series of chromone-containing sulfonamides were found to be potent inhibitors of bovine carbonic anhydrase. This indicates that the chromone scaffold, structurally similar to chromanone, can be effectively utilized to design CA inhibitors. The general principle of CA inhibition often involves a functional group that can coordinate with the zinc ion in the enzyme's active site.
Kinase Inhibition (General Spirocycle Relevance)
Kinases are a large family of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The spirocyclic motif, a defining feature of this compound, is increasingly recognized for its favorable properties in drug design, including improved three-dimensionality and drug-like characteristics.
Several studies have highlighted the potential of spirocycles as kinase inhibitors:
RAF Kinase: A novel series of spiro compounds were developed as RAF kinase inhibitors, showing excellent potency against b/c RAF enzymes and RAS mutant cancer cells.
Hematopoietic Progenitor Kinase 1 (HPK1): Spiro-azaindoline derivatives have been discovered as inhibitors of HPK1, a negative regulator of T-cell signaling, presenting a promising avenue for tumor immunotherapy.
EGFR and VEGFR-2: Spiro-indoline-pyridine derivatives have demonstrated efficient suppression of EGFR and VEGFR-2 activity, crucial targets in cancer therapy.
These examples underscore the versatility of the spiro-scaffold in designing potent and selective kinase inhibitors, suggesting that this compound could serve as a valuable backbone for the development of new kinase-targeted therapeutics.
Antimicrobial Efficacy
Analogues of this compound have been the subject of numerous studies to evaluate their effectiveness against a range of microbial pathogens.
Antibacterial Activity Spectrum (Gram-positive and Gram-negative bacteria)
Derivatives of the this compound scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial potential often depends on the specific substitutions made to the core structure.
For instance, a study involving various 3D-spiro chromanone derivatives identified several promising candidates. A hydrazide derivative showed substantial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Similarly, an unsymmetrical bis-compound containing two spiro chromanone motifs displayed very good antibacterial properties. nih.gov In another study, diastereomers of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones exhibited significant activity against both bacterial types, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2 µg/mL.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hydrazide Spiro Chromanone (8) | S. aureus | 1.64 µM | nih.gov |
| Hydrazide Spiro Chromanone (8) | E. coli | 1.64 µM | nih.gov |
| Azo Dye Spiro Chromanone (4) | S. aureus | 1-4 | nih.gov |
| Aminopyrazole Spiro Chromanone (21) | S. aureus | 1-4 | nih.gov |
| (2S,4R,6′R*)-Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one | Gram-positive & Gram-negative strains | Down to 2 | |
| Spiro-4H-pyran derivative (5d) | S. aureus (clinical isolate) | 32 | |
| Spiro-4H-pyran derivative (5d) | S. pyogenes (clinical isolate) | 64 |
Anti-MRSA Activity Investigations
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant public health threat due to its resistance to conventional antibiotics. Research into the anti-MRSA activity of this compound analogues has yielded mixed results. One study evaluating a range of novel derivatives, including Mannich bases, azo dyes, and hydrazones, found that the compounds exhibited weak or no activity against MRSA when compared to the standard antibiotic ciprofloxacin. nih.gov
However, other research on the broader class of 4-chromanones has been more promising. Certain 5,7-dihydroxy-4-chromanones with long aliphatic alkyl chains at the 2-position demonstrated potent activity against MRSA, with MIC values as low as 3.13–6.25 μg/mL. acs.org This suggests that while the basic this compound scaffold may lack intrinsic anti-MRSA potency, specific structural modifications, particularly to the chromanone portion, could lead to the development of effective agents against this resistant pathogen. acs.org
Mechanistic Insights into Antibacterial Action
Understanding the mechanism of action is crucial for developing novel antimicrobial drugs. For this compound analogues, mechanistic insights have primarily been derived from computational molecular docking studies, which predict how these compounds might interact with key bacterial enzymes. nih.gov
These studies have suggested that the antibacterial effects could stem from the inhibition of essential cellular processes:
Inhibition of Macromolecular Biosynthesis: Molecular docking has shown that some active spiro chromanone derivatives have a high binding affinity for DNA gyrase and penicillin-binding proteins (PBPs). nih.gov
DNA Gyrase: This enzyme is vital for DNA replication and repair. Its inhibition disrupts these processes, leading to bacterial cell death. The predicted binding energies for some spiro chromanone derivatives with DNA gyrase were as strong as -9.0 kcal/mol. nih.govnih.govvisionpublisher.info
Penicillin-Binding Proteins (PBPs): These enzymes are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBPs weakens the cell wall, causing cell lysis.
While these docking studies provide a strong hypothesis for the mechanism of action, direct experimental validation through assays that measure macromolecular biosynthesis inhibition is necessary for confirmation. There is currently limited direct evidence from studies measuring outcomes like membrane potential dissipation for this specific class of compounds.
Antifungal Activity Evaluations
Analogues of this compound have been investigated for their potential to combat various fungal pathogens. The core chromanone structure, particularly with specific derivatizations, has shown promise as a source of antifungal agents. nih.gov
Research has shown that the introduction of a semicarbazone moiety to the this compound backbone can lead to antifungal properties. One such derivative demonstrated a noticeable zone of inhibition against the fungal strain Candida krusei GO3. nih.gov Further studies on the broader class of chroman-4-one derivatives have identified that substitutions at the C-2 position with groups like pyrazol-4-yl, as well as azolyl and benzylidene derivatizations, can yield compounds with good antifungal activity against a range of fungi, including Candida albicans and Aspergillus niger. nih.govnih.gov
A specific analogue, (E)-benzylidene-chroman-4-one, has been evaluated for its activity against several Candida species. This compound exhibited fungicidal activity, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 62.5 µg/mL to 1000 µg/mL, suggesting it may act on the plasma membrane of the fungal cells. nih.gov
| Compound/Derivative | Fungal Strain(s) | Observed Activity | MIC/MFC (µg/mL) |
|---|---|---|---|
| (this compound) semicarbazone derivative | Candida krusei GO3 | Clear zone of inhibition nih.gov | Not specified |
| (E)-benzylidene-chroman-4-one | Candida spp. | Fungicidal activity nih.gov | 62.5 - 1000 nih.gov |
| Chroman-4-one with azolyl and benzylidene derivatization | Candida albicans, Aspergillus niger | Good antifungal activity nih.govnih.gov | Not specified |
Anti-mycobacterial Activity against Mycobacterium tuberculosis
The quest for novel therapeutics against tuberculosis has led to the exploration of this compound analogues. Several studies have demonstrated the potent anti-mycobacterial activity of these compounds against the virulent Mycobacterium tuberculosis H37Rv strain and even against drug-resistant isolates. nih.gov
One area of investigation involves the synthesis of spirooxindolopyrrolidine tethered chromanones. These hybrid molecules have shown significant efficacy. For instance, a derivative with a fluorine substitution on the aryl ring displayed a potent Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against the H37Rv strain. nih.gov This particular compound also showed remarkable activity against isoniazid-resistant clinical isolates, with MICs of 0.09 µg/mL against the inhA promoter mutation strain and 0.19 µg/mL against the katG mutation strain. nih.gov Another compound in this series, featuring a 2-chloro substitution, exhibited an excellent MIC of 0.78 µg/mL against H37Rv. nih.gov
These findings highlight that halogen substitutions on the aryl ring of these spiro compounds can significantly enhance their anti-tubercular activity, making them comparable to the standard drug isoniazid. nih.gov
| Compound Derivative | M. tuberculosis Strain | MIC (µg/mL) |
|---|---|---|
| Fluorine substituted derivative | H37Rv | 0.39 nih.gov |
| inhA promoter mutation isolate | 0.09 nih.gov | |
| katG mutation isolate | 0.19 nih.gov | |
| 2-Chloro substituted derivative | H37Rv | 0.78 nih.gov |
| inhA promoter mutation isolate | 0.19 nih.gov | |
| katG mutation isolate | 0.39 nih.gov |
Anti-inflammatory and Antioxidant Properties
This compound analogues have also been recognized for their potential anti-inflammatory and antioxidant activities. The inherent chemical features of the chromanone core, particularly the presence of phenolic groups, are believed to contribute significantly to these properties. citedrive.com
A study focusing on diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones revealed that derivatives containing vicinal bisphenol moieties possess potent antioxidant activity. The half-maximal inhibitory concentration (IC50) for these compounds was found to be 12.5 µg/mL, which is comparable to the well-known antioxidant, ascorbic acid. nih.govscilit.com Another related structure, a (S)-5-hydroxy-2-(4-hydroxyphenyl) spiro[chroman-4,2′- nih.govnih.govdioxolan]-7-yl derivative, also demonstrated antioxidant potential with an IC50 value of 18.7 µg/mL. nih.gov
The broader class of chroman-4-one derivatives, which includes the this compound family, is generally associated with anti-inflammatory and antioxidative effects, often attributed to their flavonoid-like structure. nih.govnih.gov
| Compound/Derivative | Assay/Observation | IC50 (µg/mL) |
|---|---|---|
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with vicinal bisphenol moieties | Potent antioxidant activity, comparable to ascorbic acid nih.govscilit.com | 12.5 nih.govscilit.com |
| (S)-5-hydroxy-2-(4-hydroxyphenyl) spiro[chroman-4,2′- nih.govnih.govdioxolan]-7-yl derivative | Antioxidant potential nih.gov | 18.7 nih.gov |
Anticancer Potential and Cytotoxic Mechanisms
The cytotoxic effects of this compound analogues against various human cancer cell lines have been a significant area of research, revealing their potential as anticancer agents that can induce programmed cell death.
Evaluation against Specific Human Cancer Cell Lines (e.g., MCF-7, A2780, HT-29, U87-MG, SCC-25, HEK-293T)
A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives demonstrated significant cytotoxic activity when tested against a panel of human cancer cell lines. japsonline.comjapsonline.com One particularly potent compound, featuring a sulfonyl spacer, exhibited IC50 values ranging from 0.31 to 5.62 μM against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. japsonline.combibliomed.org
Another study investigated a different set of spiro[chromane-2,4'-piperidin]-4-one analogues against a panel including MCF-7, glioblastoma (U87-MG), and oral squamous cell carcinoma (SCC-25), as well as the non-cancerous human embryonic kidney cell line (HEK-293T). citedrive.com The most active compounds in this series displayed IC50 values of 3.83 µM and 4.14 µM against the MCF-7 cell line, indicating a strong and selective cytotoxic effect. citedrive.com
| Compound Series | MCF-7 (Breast) | A2780 (Ovarian) | HT-29 (Colorectal) | U87-MG (Glioblastoma) | SCC-25 (Oral) | HEK-293T (Non-cancerous) |
|---|---|---|---|---|---|---|
| Spiro[chroman-2,4'-piperidin]-4-one with sulfonyl spacer | 0.31 - 5.62 japsonline.combibliomed.org | 0.31 - 5.62 japsonline.combibliomed.org | 0.31 - 5.62 japsonline.combibliomed.org | Not Tested | Not Tested | Not Tested |
| Spiro[chromane-2,4'-piperidin]-4-one analogues (KMS/KBS series) | 3.83 - 8.24 citedrive.com | Not Tested | Not Tested | Tested citedrive.com | Tested citedrive.com | Tested citedrive.com |
Induction of Apoptosis in Cancer Cells
A key mechanism underlying the anticancer activity of these spiro compounds is the induction of apoptosis. The most active spiro[chroman-2,4'-piperidin]-4-one derivative from one study was found to induce early apoptosis in MCF-7 cells more than threefold after 24 hours of treatment. japsonline.combibliomed.org This compound also caused an increase in the sub-G1 and G2-M phases of the cell cycle in these cells. japsonline.combibliomed.org
Similarly, the most promising compounds from another series were also confirmed to promote apoptosis in MCF-7 cells. citedrive.com Further mechanistic studies revealed that these compounds could induce cell cycle arrest at either the G1 or G2 phase, preventing the cancer cells from proliferating. citedrive.com This ability to trigger programmed cell death underscores the therapeutic potential of this compound analogues in oncology.
Other Investigated Biological Activities
Beyond the aforementioned activities, the versatile this compound scaffold has been explored for other therapeutic applications. Notably, derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in fatty acid metabolism, and its inhibition is a therapeutic strategy for metabolic diseases. Several of these spiro compounds have demonstrated potent ACC inhibitory activity, with some reaching the low nanomolar range. nih.gov
Antidiabetic and Anti-leishmanial Potential (General Chromanone Relevance)
The chroman-4-one core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including potential as both antidiabetic and anti-leishmanial agents. nih.gov
In the realm of metabolic diseases, certain chromanone derivatives have shown promise. For instance, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) was found to ameliorate hyperglycemia and dyslipidemia in diabetic mice. nih.gov In these studies, HMC treatment significantly lowered blood glucose, glycosylated hemoglobin, total cholesterol, LDL-cholesterol, and triglyceride levels. nih.gov Concurrently, it increased HDL-C levels. nih.gov The mechanism appears to involve the enhancement of insulin (B600854) sensitivity through the upregulation of key proteins in the insulin signaling pathway in skeletal muscle and the regulation of fatty acid metabolism in the liver. nih.gov
The chromanone scaffold is also relevant in the search for new treatments for leishmaniasis, a parasitic disease. nih.gov Natural and synthetic chromanones have been identified for their anti-leishmanial potential. nih.govresearchgate.net Studies have explored analogues of the natural product uniflorol, a 4-chromanone, leading to the synthesis of novel compounds with activity against Leishmania infantum amastigotes. researchgate.net This line of research highlights the chromanone core as a viable starting point for developing new therapies against this neglected tropical disease. researchgate.netnih.gov
Insecticidal Activity (General Chromanone Relevance)
The chromanone structure is a key component in the development of novel insecticides. nih.gov Research has demonstrated that chromanone analogues can exhibit potent insecticidal activity, in some cases surpassing commercial insecticides. researchgate.net
One area of investigation involves diacylhydrazine derivatives, which are known insect growth regulators. researchgate.net Studies have shown that replacing the chroman ring in the commercial insecticide ANS-118 with a chromanone moiety can lead to new compounds with significant insecticidal activity against pests like Mythima separata. researchgate.netnih.gov This suggests that the chroman-4-one structure is a valuable pharmacophore for creating effective and potentially safer insect control agents. researchgate.net
Furthermore, chromone derivatives, which are structurally related to chromanones, isolated from date palm pits have demonstrated excellent insecticidal effects against the larvae of the Culex pipiens mosquito. researchgate.netdipterajournal.com These compounds were found to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. researchgate.net
Antimalarial Activity
The emergence of drug-resistant malaria parasites necessitates the discovery of new chemical scaffolds for antimalarial therapies. nih.gov Spirocyclic chromanes have been identified as a novel and promising chemotype with potent antiplasmodial activity. nih.govnih.gov
Screening of compound libraries has led to the identification of spirocyclic chroman-4-ones that are active against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. nih.gov One particular spirocyclic chromane (B1220400) exhibited a 50% effective concentration (EC50) of 350 nM against a chloroquine-resistant parasite strain and demonstrated high selectivity. nih.gov A key finding is that this class of compounds appears to have a cellular mechanism of action distinct from current antimalarial drugs, and it effectively inhibits all stages of the parasite's growth within red blood cells. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize these spirocyclic chromanes, highlighting the importance of the spiro-fused ring system for their potent antimalarial effects. nih.gov
| Compound | Activity | Details |
| Spirocyclic chroman-4-one 1 | Antimalarial | Promising activity against chloroquine-resistant (Dd2) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum. nih.gov |
| UCF 201 | Antiplasmodial | EC50 of 350 nM against chloroquine-resistant parasite; inhibits all intraerythrocytic life cycle stages. nih.gov |
Antiviral Activity (e.g., Poliovirus and Human Rhinovirus 3C-proteinase inhibition for related spiro-indolinones)
While direct antiviral data for this compound is limited, the broader class of spiro compounds and related heterocyclic structures have shown significant antiviral potential. nih.gov A key target for antiviral drug development, particularly for picornaviruses like poliovirus and human rhinovirus (HRV), is the 3C protease (3Cpro). nih.govbiorxiv.org This enzyme is essential for viral replication, making it an attractive target for inhibitors. biorxiv.orgplos.org
Research into inhibitors of HRV 3C protease has led to the development of potent compounds like rupintrivir (B1680277). biorxiv.org This compound and its analogues act as irreversible inhibitors of the 3C protease. biorxiv.org Although clinical development of rupintrivir for treating the common cold was halted, it demonstrated high in vitro potency against a wide range of HRV serotypes and related picornaviruses, including poliovirus, with EC50 values as low as 5 to 40 nM. nih.govmdpi.com
Another 3C protease inhibitor, V-7404 (imocitrelvir), is being developed in combination with a capsid-binding agent, pocapavir, for the treatment of poliovirus infections. mdpi.compolioeradication.org The strategy of combining drugs with different mechanisms aims to reduce the potential for the emergence of drug resistance. polioeradication.org While these specific examples are not spiro-chromanones, the successful targeting of the 3C protease by other heterocyclic compounds provides a strong rationale for investigating the potential of spiro-chromanone analogues as inhibitors of this critical viral enzyme.
| Compound/Agent | Target/Mechanism | Antiviral Spectrum |
| Rupintrivir | Human Rhinovirus 3C Protease Inhibitor | Human Rhinoviruses, Coxsackieviruses, Enteroviruses, Echoviruses, Polioviruses. mdpi.com |
| Pocapavir (V-073) | Capsid-Binding Agent | Broad activity against all 3 serotypes of poliovirus. mdpi.com |
| V-7404 (Imocitrelvir) | 3C Protease Inhibitor | Human Rhinoviruses; being developed for Poliovirus. mdpi.compolioeradication.org |
Computational and Theoretical Investigations of Spiro Chroman 2,1 Cyclohexan 4 One Systems
Quantum Chemical Calculations (e.g., DFT Studies for Stereochemical Rationalization)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure, stability, and reactivity of spiro[chroman-2,1'-cyclohexan]-4-one systems. These methods are instrumental in rationalizing the stereochemistry of reaction products. For instance, in the synthesis of related spirochromane derivatives, DFT calculations can elucidate the conformational preferences and energy differences between possible diastereomers. nih.gov
In studies of analogous spirocyclic systems, single-crystal X-ray diffraction analysis provides precise geometric parameters that serve as a benchmark for theoretical models. researchgate.net Subsequent computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) analysis, can then be performed on the optimized geometries. researchgate.net These calculations help identify electrophilic and nucleophilic sites within the molecule, offering predictions about its reactivity and intermolecular interaction capabilities. researchgate.net For complex spiro compounds, DFT calculations have been used to analyze molecular geometry and other structural properties, showing good correlation with experimental X-ray diffraction data. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how spirochromanone derivatives interact with biological targets at the molecular level.
Molecular docking studies have been crucial in identifying and optimizing the interactions between spirochromanone derivatives and various protein targets. For the closely related spiro[chromane-2,4'-piperidin]-4-one scaffold, docking simulations have predicted binding to a range of targets, including acetyl-CoA carboxylase (ACC), receptor tyrosine kinases (RTKs) like the EGFR family, and enzymes from Mycobacterium tuberculosis. citedrive.comnih.gov
These simulations reveal specific ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for binding affinity. For example, docking studies of spiro[chromane-2,4'-piperidin]-4-one analogues against the EGFR kinase domain showed key interactions within the active site. citedrive.com Similarly, when evaluating derivatives as potential quorum sensing inhibitors, docking revealed significant binding affinity with amino acids in the catalytic site of the target protein. researchgate.net In another study, docking was used to understand the binding position of an active compound at the active site of Mtb tyrosine phosphatase (PtpB). x-mol.net
| Compound Series | Protein Target | Key Predicted Interactions | Reference |
| Spiro[chromane-2,4'-piperidin]-4-one derivatives | EGFR Family (RTK) | Binding to the active region | citedrive.com |
| Spiro[chromane-2,4'-piperidin]-4-one analogue (PS08) | Mtb tyrosine phosphatase (PtpB) | Putative binding at the active site | x-mol.net |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Acetyl-CoA carboxylase (ACC) | Inhibitory binding | nih.gov |
| Spiroquinoxalinopyrrolidine-chromanone hybrids | Acetylcholinesterase (AChE) | Interaction with 9 residues | nih.gov |
Molecular Dynamics Simulations and System Stability Analyses
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. mdpi.com MD simulations are frequently performed on the most promising docked poses to validate the binding mode and affinity. citedrive.comnih.gov
Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the protein-ligand complex over the simulation time indicates that the ligand remains securely bound in the active site. nih.gov RMSF analysis reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. nih.gov Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov In studies of spiro-chromanone derivatives, MD simulations have consistently confirmed the stability of the ligand-protein complexes predicted by docking, lending strong support to the proposed binding mechanisms. citedrive.comnih.govnih.gov
In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET profiling for predictive assessment)
Before expensive synthesis and biological testing, the drug-likeness and pharmacokinetic properties of new compounds can be predicted using computational models. This in silico assessment, known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is a critical step in modern drug discovery. nih.govmdpi.com
For various this compound analogues and related derivatives, ADMET properties are often evaluated against established guidelines like Lipinski's Rule of Five and Jorgenson's Rule of Three. x-mol.net These rules use molecular descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Studies on spiro[chromane-2,4'-piperidin]-4-one derivatives have shown that the compounds generally fall within the acceptable limits for these rules, suggesting favorable drug-like properties. x-mol.net Pharmacokinetic analysis of hit compounds has also revealed favorable characteristics like high gastrointestinal absorption. nih.gov
| Parameter | Description | Typical Predicted Outcome for Spirochromanone Derivatives | Reference |
| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. | Compounds generally found within prescribed limits. | x-mol.netnih.gov |
| Aqueous Solubility | Affects absorption and distribution. | Varies depending on substitution. | mdpi.com |
| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut. | Often predicted to be high. | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability to cross into the central nervous system. | Can be predicted for CNS-targeted agents. | nih.gov |
| Toxicity Prediction | Assesses potential for carcinogenicity, mutagenicity, etc. | Generally screened to identify potential liabilities. | nih.govmdpi.com |
Reaction Mechanism Substantiation through Theoretical Calculations
Theoretical calculations are also employed to substantiate proposed reaction mechanisms for the synthesis of spirochromanone scaffolds. The synthesis often involves multi-component reactions, such as the Kabbe condensation, where several molecules combine in a single step. researchgate.netjapsonline.com
For example, the acid-catalyzed condensation reaction to form spiro[chromane-2,4′-pyrimidine] systems has been shown to be diastereoselective. nih.gov Theoretical calculations can be used to model the transition states of the different possible reaction pathways. By comparing the activation energies of these pathways, researchers can predict which diastereomer should be preferentially formed, rationalizing the experimental observations. nih.gov Similarly, for cycloaddition reactions used to construct complex spiro-pyrrolidine chromanone hybrids, computational modeling can explain why the reaction proceeds with a specific regioselectivity, favoring the formation of one constitutional isomer over another. nih.gov These insights are invaluable for optimizing reaction conditions to improve yield and selectivity.
Future Perspectives in Spiro Chroman 2,1 Cyclohexan 4 One Research
Design and Synthesis of Novel Spiro[chroman-2,1'-cyclohexan]-4-one Derivatives with Enhanced Biological Profiles
A primary focus of future research lies in the rational design and synthesis of new analogues to improve potency and selectivity against various biological targets. Chemists are modifying the core scaffold at different positions to establish comprehensive structure-activity relationships (SAR). nih.gov For instance, derivatization at the chromanone ring or the cyclohexyl moiety can significantly influence the biological profile.
Recent research has demonstrated the synthesis of diverse libraries of related spirochromanone derivatives, such as spiro[chromane-2,4′-piperidine]-4-ones, which have shown promising results. These efforts aim to develop agents with enhanced efficacy in areas like cancer, infectious diseases, and inflammation. researchgate.netresearchgate.net For example, a series of novel spiro[chromane-2,4′-piperidin]-4-one derivatives were synthesized and evaluated for their anti-proliferative activity against cell lines including MCF-7, with some compounds showing IC50 values in the low micromolar range. researchgate.net Another study focused on creating derivatives as potential inhibitors of fatty acid synthesis in pathogens, with some compounds showing excellent inhibitory activities toward various pathogenic bacteria with EC50 values ranging from 0.78 μg/mL to 3.48 μg/mL. nih.gov
The table below summarizes examples of recently synthesized spirochromanone derivatives and their observed biological activities.
| Derivative Series | Biological Activity Investigated | Key Findings |
| Spiro[chromane-2,4′-piperidin]-4-one analogues | Anti-proliferative (Anticancer) | Eight compounds showed IC50 values ranging from 3.9–10 μM against the MCF-7 cell line. researchgate.net |
| 7-(4-(aminomethyl)phenyl)spiro[chromane-2,4′-piperidin]-4-one hydrochloride analogues | Quorum Sensing Inhibition | Three compounds demonstrated promising anti-quorum sensing activity against Chromobacterium violaceum at concentrations of ≤50 µg/mL. researchgate.net |
| Spiro[chromanone-2,4'-piperidine]-4-one derivatives | Inhibition of Fatty Acid Synthesis | Compounds B14, C1, B15, and B13 showed outstanding inhibitory activities against various pathogenic bacteria (EC50 values of 0.78 μg/mL to 3.48 μg/mL). nih.gov |
| Spiro-[chromane-2,4′-piperidin]-4(3H)-one derivatives | Anti-tubercular Activity | Compound PS08 exhibited significant inhibition against Mycobacterium tuberculosis (Mtb) strain H37Ra with a MIC value of 3.72 μM. nih.gov |
Exploration of New Therapeutic Targets for this compound Analogues
The structural complexity of this compound and its analogues makes them suitable candidates for interacting with a wide range of biological macromolecules. While their efficacy against established targets like cancer cell lines is well-documented, future research is geared towards identifying and validating novel therapeutic targets. nih.gov This expansion of the therapeutic landscape could lead to treatments for a broader spectrum of diseases.
One emerging area is the targeting of bacterial communication systems. Certain spiro[chromane-2,4′-piperidin]-4-one derivatives have been identified as potent inhibitors of quorum sensing, a mechanism bacteria use to coordinate group behaviors, which is crucial for pathogenesis. researchgate.net This represents a novel strategy to combat bacterial infections, potentially overcoming the challenge of antimicrobial resistance. researchgate.net
Another novel target is the bacterial fatty acid synthesis (FAS) pathway, which is essential for bacterial survival. nih.gov Recent studies have shown that spirochromanone derivatives can interfere with this process, leading to the disruption of the bacterial cell membrane integrity. nih.gov Further investigation revealed that these compounds can interfere with the mRNA expression levels of genes related to the FAS process, including ACC, ACP, and the Fab family of genes. nih.gov
Additionally, research into anti-tubercular agents has identified the Mtb tyrosine phosphatase (PtpB) as a potential target for spiro-[chroman-2,4'-piperidin]-4-one derivatives. nih.govresearchgate.net Molecular docking studies have helped to understand the binding interactions of these compounds within the active site of this crucial enzyme. nih.gov The exploration of such novel targets is critical for developing new generations of therapeutic agents.
Advancements in Stereoselective Synthesis for this compound Scaffolds
The spiro center of the this compound scaffold is a stereogenic carbon atom, meaning the molecule can exist as different stereoisomers. These isomers can have vastly different biological activities. Therefore, a significant area of future research is the development of advanced stereoselective synthetic methods to produce enantiomerically pure compounds.
Recent advancements have focused on diastereoselective synthesis, which controls the relative stereochemistry of multiple stereocenters. For instance, an improved diastereoselective synthesis of substituted spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been achieved through the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol. mdpi.com Researchers found that the choice of acid catalyst (e.g., methanesulfonic acid vs. p-toluenesulfonic acid) and solvent conditions could effectively control the stereoselectivity of the reaction, allowing for the isolation of diastereomerically pure products. mdpi.com
Another efficient method for constructing spirocyclic chroman scaffolds involves the oxa-Michael/1,6-conjugated addition of para-quinone methides with various olefins. nih.govnih.gov This strategy has been successfully applied to synthesize chroman-spirobenzofuran-2-one scaffolds with good to excellent yields and high diastereoselectivities (up to >19:1 dr). nih.govnih.govrsc.org Such methodologies are crucial for creating libraries of stereochemically defined spiro compounds for biological evaluation, enabling a clearer understanding of how three-dimensional structure affects biological function.
Development of Computational Tools for Predictive Design and Optimization
The integration of computational chemistry is set to revolutionize the design and optimization of this compound derivatives. spirochem.com These tools accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel compounds before their synthesis, saving significant time and resources. longdom.orgnih.gov
Key computational methodologies being employed include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. nih.gov It has been used to understand the binding interactions of spirochromanone derivatives with targets like Mtb tyrosine phosphatase (PtpB) and to reveal significant binding affinity towards the catalytic site of target proteins in quorum sensing. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org This allows for the prediction of the activity of new, unsynthesized derivatives.
Virtual Screening: This method involves computationally screening large libraries of virtual compounds against a specific biological target to identify potential hits. nih.gov It is a powerful tool for discovering novel spirochromanone-based drug candidates. longdom.org
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates, helping to identify compounds with favorable pharmacokinetic properties early in the discovery pipeline. nih.gov
These computational approaches empower researchers to explore vast chemical spaces, prioritize the synthesis of the most promising candidates, and optimize lead compounds with greater efficiency. longdom.org
Integration with Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The resulting hybrid compound may exhibit an improved affinity and efficacy profile compared to the individual components, or it may possess a dual mode of action. The this compound scaffold is an excellent candidate for this approach due to its versatile synthetic handles and proven biological importance.
Future research will likely focus on creating hybrid molecules that merge the spirochromanone core with other known biologically active moieties. For example, researchers have synthesized novel 3D-spiro chromanone derivatives by incorporating fragments like pyrazolines, hydrazones, and coumarins. nih.gov This strategy aims to generate novel chemical entities with enhanced or synergistic antimicrobial or anticancer effects. nih.gov The combination of the rigid spiro scaffold with other pharmacophores can lead to compounds that interact with multiple biological targets simultaneously, a potentially valuable approach for treating complex diseases like cancer.
Q & A
Q. How do structural modifications (e.g., sulfonyl vs. methoxy substituents) impact the anticancer activity of this compound derivatives?
- Structure-Activity Relationship (SAR) : Sulfonyl groups enhance apoptosis induction (e.g., compound 16 increased sub-G1 populations by 3-fold in MCF-7 cells), while bulky methoxy groups reduce membrane permeability .
- Mechanistic Insight : Perform molecular docking (AutoDock Vina) to assess binding to apoptotic targets like Bcl-2/Bax. Compare ligand efficiency metrics (e.g., LE > 0.3 for active compounds) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across studies (e.g., divergent IC values for similar derivatives)?
- Troubleshooting :
- Cell Line Variability : Validate assays using multiple lines (e.g., A2780 ovarian vs. HT-29 colorectal) to exclude tissue-specific effects .
- Compound Stability : Conduct HPLC purity checks (≥95%) and stability tests in culture media (37°C, 24 hrs) to rule out degradation artifacts .
Q. How can this compound derivatives be engineered for dual antimicrobial and anticancer activity?
- Design Strategy : Introduce thiadiazole or selenadiazole moieties (e.g., spiro[chromeno[4,3-d][1,2,3]thiadiazole-4,1’-cyclohexane) to target bacterial gyrase and topoisomerase IV .
- Validation : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens via agar diffusion (MIC ≤ 2 µg/mL) alongside cytotoxicity assays to ensure selectivity (SI > 10) .
Methodological Recommendations
- Synthesis : Prioritize solventless methods for eco-friendly scaling (e.g., microwave-assisted cyclization) .
- Biological Assays : Include Annexin V/PI flow cytometry to distinguish apoptosis from necrosis .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like ChEMBL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
